molecular formula C16H14Cl2O2 B1302688 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone CAS No. 61259-86-7

3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone

Cat. No. B1302688
CAS RN: 61259-86-7
M. Wt: 309.2 g/mol
InChI Key: NTWFXQVZDYRUSA-UHFFFAOYSA-N
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Description

“3,4-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone” is a chemical compound with the molecular formula C16H14Cl2O2 . It has a molecular weight of 309.19 .


Molecular Structure Analysis

The molecular structure of “3,4-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone” is represented by the formula C16H14Cl2O2 . This indicates that the molecule is composed of 16 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The predicted physical and chemical properties of “3,4-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone” are as follows :

Scientific Research Applications

Photodynamic Therapy Application

3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone has potential applications in photodynamic therapy, particularly in cancer treatment. A study on zinc phthalocyanine substituted with benzenesulfonamide groups, which are structurally similar, demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Environmental Stability and Degradation

The stability and degradation of UV filters, including compounds similar to 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone, were studied in chlorinated water. It was found that some of these compounds react significantly with free chlorine, leading to the formation of halogenated by-products (Negreira et al., 2008). Another study examined the transformation of benzophenone-type UV filters in chlorinated water, resulting in the formation of chlorinated products like 3,5-dichloro-2-hydroxy-4-methoxybenzophenone, confirming the environmental impact of these compounds (Zhuang et al., 2013).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of "3,4-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone" .

properties

IUPAC Name

(3,4-dichlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c1-9-6-12(7-10(2)16(9)20-3)15(19)11-4-5-13(17)14(18)8-11/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWFXQVZDYRUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374171
Record name (3,4-Dichlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone

CAS RN

61259-86-7
Record name (3,4-Dichlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Miller - The Journal of Organic Chemistry, 1977 - ACS Publications
Results A solution of 1 (ca. 2 mmol) in 10 ml of ether was added rapidly to 10 mmol of the Grignard reagent in 10 ml of ether, and the products were analyzed by GLC. Each reaction was …
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk

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